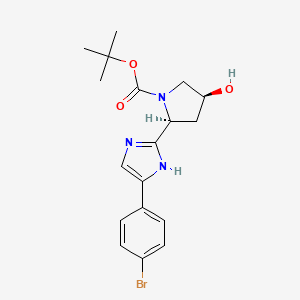
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a bromophenyl group, an imidazole ring, and a hydroxypyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the tert-butyl group: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The imidazole ring can be reduced under hydrogenation conditions using a catalyst such as palladium on carbon.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated imidazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (2S,4S)-2-(5-phenyl-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl (2S,4S)-2-(5-(4-chlorophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Tert-butyl (2S,4S)-2-(5-(4-bromophenyl)-1H-imidazol-2-YL)-4-hydroxypyrrolidine-1-carboxylate can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs.
Eigenschaften
Molekularformel |
C18H22BrN3O3 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
tert-butyl (2S,4S)-2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-18(2,3)25-17(24)22-10-13(23)8-15(22)16-20-9-14(21-16)11-4-6-12(19)7-5-11/h4-7,9,13,15,23H,8,10H2,1-3H3,(H,20,21)/t13-,15-/m0/s1 |
InChI-Schlüssel |
OATSQCPKQFFFPW-ZFWWWQNUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




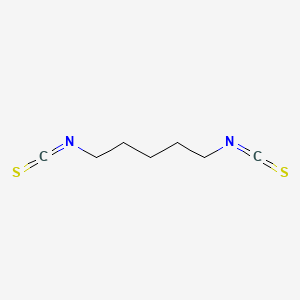
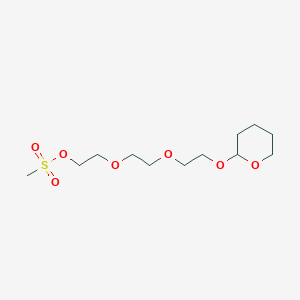
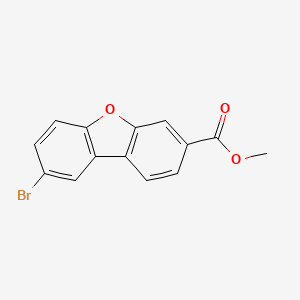
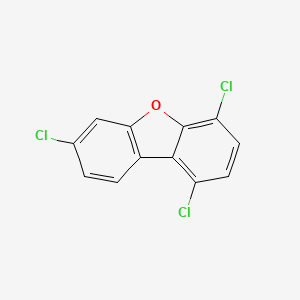
![(1R,7R)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11827665.png)

![4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11827675.png)
![2-[6-(Benzyloxy)hexyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827680.png)
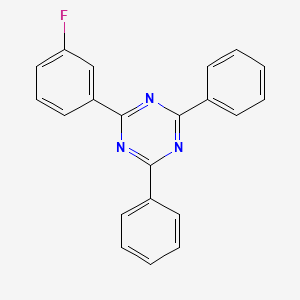
![N,1-bis(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11827696.png)
![Tert-butyl 4-carbamoyl-2-(methylsulfonyl)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827697.png)

